molecular formula C24H40BNO5 B1466947 (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester CAS No. 1318792-82-3

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester

Cat. No.: B1466947
CAS No.: 1318792-82-3
M. Wt: 433.4 g/mol
InChI Key: ROLHTUGLWUZUER-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group, a phenyl ring substituted with a dioxaborolane moiety, and a methoxy-propyl chain. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl scaffolds . The methoxy group enhances solubility in polar solvents, while the tert-butyl carbamate provides steric protection for the amine group, improving stability during synthesis .

Properties

IUPAC Name

tert-butyl N-(3-methoxypropyl)-N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40BNO5/c1-22(2,3)29-21(27)26(17-10-18-28-8)16-9-11-19-12-14-20(15-13-19)25-30-23(4,5)24(6,7)31-25/h12-15H,9-11,16-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHTUGLWUZUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN(CCCOC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of this compound generally involves the formation of the boronate ester moiety on a phenyl ring, followed by the introduction of the carbamic acid tert-butyl ester functionality on a propyl chain substituted with a methoxy group. The key synthetic steps include:

  • Formation of the pinacol boronate ester on the aromatic ring.
  • Coupling reactions to attach the propyl-carbamic acid tert-butyl ester side chain.
  • Protection and deprotection steps to manage functional groups during synthesis.

Boronate Ester Formation

A common and efficient method to prepare the 4,4,5,5-tetramethyl-dioxaborolan-2-yl (pinacol boronate) group on the phenyl ring involves palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

Reagents Conditions Yield (%) Notes
Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst 1,4-dioxane solvent, 80 °C, inert atmosphere ~90 Reaction stirred overnight; inert atmosphere (N2) essential; potassium acetate as base

Example:

  • A mixture of bis(pinacolato)diboron (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), and an aryl triflate precursor in 1,4-dioxane (20 mL) is degassed and heated at 80 °C overnight.
  • After workup including filtration, concentration, and silica gel chromatography, the boronate ester is obtained in high yield (~93%) as an off-white solid.

Introduction of the Carbamic Acid tert-Butyl Ester Side Chain

The carbamic acid tert-butyl ester group is typically introduced via carbamate formation or by coupling reactions involving protected amines.

Key Steps:

  • Use of tert-butyl carbamate protecting groups to mask amines during reactions.
  • Coupling of the propyl side chain bearing a methoxy group to the boronate-substituted aromatic system.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to link the boronate ester with suitable halogenated precursors.

Typical Reaction Conditions:

Reagents Conditions Yield (%) Notes
Pd(PPh3)4 catalyst, sodium carbonate base Solvent mixture (toluene:EtOH:H2O), 80 °C ~93 Reaction time ~4.5 h; inert atmosphere; aqueous base to facilitate coupling

Example:

  • A solution of the boronate ester intermediate and a bromo-substituted amine precursor in toluene:ethanol (2:1) is treated with 2.0 M aqueous sodium carbonate and Pd(PPh3)4 catalyst.
  • The mixture is degassed, heated to 80 °C, and stirred for 4.5 hours.
  • After cooling and extraction, the product is isolated by drying and concentration, affording the target compound in 93% yield.

Protection and Deprotection Steps

To maintain the integrity of sensitive groups during synthesis, protection of amines as tert-butyl carbamates is common. Deprotection can be achieved under acidic conditions.

Typical Deprotection Conditions:

Reagents Conditions Time Notes
4N HCl in 1,4-dioxane Room temperature (20 °C) 2 h Efficient removal of tert-butyl protecting group

Example:

  • Treatment of the tert-butyl carbamate protected intermediate with 4N HCl in dioxane at 20 °C for 2 hours results in deprotection to afford the free amine as a white solid.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Remarks
Boronate ester formation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, N2 ~90 Overnight reaction, inert atmosphere
Cross-coupling to attach side chain Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O, 80 °C, 4.5 h, Ar ~93 Suzuki coupling, aqueous base present
Carbamate deprotection 4N HCl in dioxane, 20 °C, 2 h Quantitative Mild acidic conditions, clean deprotection

Research Findings and Considerations

  • The palladium-catalyzed borylation and Suzuki coupling steps are highly efficient, yielding the desired boronate ester and coupled products in high purity and yield.
  • The use of inert atmosphere (nitrogen or argon) is critical to prevent oxidation and ensure reaction efficiency.
  • Mild acidic conditions allow for selective deprotection of the tert-butyl carbamate without affecting other sensitive functionalities.
  • Chromatographic purification on silica gel with dichloromethane/methanol or hexanes/ethyl acetate mixtures is effective for isolating pure compounds.
  • The reaction conditions are scalable and reproducible, suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound's structural features suggest potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its dioxaborolane component may enhance pharmacokinetic properties, such as solubility and metabolic stability.
  • Anticancer Activity : Preliminary studies indicate that compounds containing boron have shown anticancer properties. The incorporation of the dioxaborolane moiety may provide a mechanism for targeting cancer cells selectively.
  • Neuroprotective Effects : Research has pointed towards the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases. The potential modulation of neurotransmitter systems could be explored further with this compound.

Applications in Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for copolymerization with various monomers to produce materials with specific mechanical and thermal characteristics.
  • Nanotechnology : The unique properties of the dioxaborolane structure enable its use in nanomaterials. It can be integrated into nanoparticles for drug delivery systems, enhancing bioavailability and targeting efficiency.

Case Study 1: Anticancer Activity

A study investigated the effects of boron-containing compounds on cancer cell lines. The results indicated that compounds similar to (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Polymer Synthesis

In another research effort, the compound was utilized to synthesize a novel polymeric material that demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries.

Summary of Findings

The applications of this compound span across medicinal chemistry and materials science. Its unique structural characteristics make it a promising candidate for further research and development in drug formulation and advanced material synthesis.

Application AreaPotential UsesKey Benefits
Medicinal ChemistryDrug development, anticancer agentsEnhanced pharmacokinetics and selective targeting
Materials SciencePolymer synthesis, nanotechnologyImproved material properties and drug delivery systems

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The carbamate group can undergo hydrolysis to release active amines, which can then interact with biological targets.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to three analogs (Table 1):

Compound Name Structural Variation Key Properties/Applications
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Sulfonyl linker instead of methoxy-propyl Higher electron-withdrawing effect; used in antiplasmodial drug discovery
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester Phenoxy linker instead of phenyl-propyl Over 99% purity; pharmaceutical intermediate for APIs due to stability and bioavailability
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate Simplified propyl chain without aromatic groups 55% synthesis yield; colorless oil; used in Cu-catalyzed decarboxylative borylation

Research Findings and Data

NMR Analysis of Structural Analogues

Evidence from NMR studies (Figure 6 in ) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting that even minor structural changes (e.g., methoxy vs. sulfonyl) impact electronic environments. This data is critical for verifying synthetic outcomes .

Biological Activity

The compound (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a methoxy group, a propyl chain, and a dioxaborolane moiety. The synthesis typically involves several key steps:

  • Boronic Ester Formation : The starting material is reacted with pinacol under catalytic conditions to form the boronic ester.
  • Piperazine Coupling : This intermediate is then coupled with piperazine through a palladium-catalyzed cross-coupling reaction.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the boronic ester group is significant for its reactivity and potential interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing boron have shown promising antimicrobial properties. For instance:

  • IC50 Values : Compounds similar to this structure have exhibited IC50 values ranging from 0.1 µM to 35 µM against various microbial strains, suggesting significant potency against pathogens.

Anticancer Properties

Research has demonstrated that compounds featuring the dioxaborolane structure can inhibit cancer cell proliferation. A notable study reported:

  • Cell Line Studies : In vitro assays on cancer cell lines showed that modifications to the compound's structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Activity Type IC50 Values (µM) Reference
Antimicrobial0.1 - 35
Anticancer0.5 - 10

Study 1: Trypanocidal Activity

A study focused on the trypanocidal activity of related compounds demonstrated that modifications in the molecular structure significantly affected potency against Trypanosoma brucei. The compound's ability to penetrate the blood-brain barrier (BBB) was also evaluated:

  • Results : Compound derivatives showed improved BBB permeability and were effective at concentrations as low as 0.7 µM in cellular assays.

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of similar compounds on N-myristoyltransferase (NMT), an enzyme critical for the survival of certain protozoa:

  • Findings : The most active derivatives displayed an IC50 of 0.1 µM against NMT, indicating strong potential for developing treatments against parasitic infections.

Q & A

Q. What are the key synthetic strategies for preparing this boronic ester-containing carbamate compound?

The compound is synthesized via palladium-catalyzed Miyaura borylation, leveraging intermediates like 4-bromobenzenethiol. A typical procedure involves reacting brominated precursors with bis(pinacolato)diboron in the presence of palladium(II) acetate, potassium acetate, and a phosphine ligand (e.g., tricyclohexylphosphine) in 1,4-dioxane at 95°C. Post-reaction, purification is achieved via filtration, solvent washing (e.g., methyl tert-butyl ether), and recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • LCMS/HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectrometry (e.g., m/z 757 [M+H]+) to confirm molecular weight .
  • NMR : Characteristic signals for the tert-butyl group (~1.3 ppm), methoxy-propyl chain (~3.3–3.5 ppm), and dioxaborolane (quartet at ~1.0–1.2 ppm for methyl groups) .
  • Melting point analysis : Consistency with literature values (e.g., 206–211°C for analogous boronic acids) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The boronic ester moiety is sensitive to hydrolysis. Storage at 0–6°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests under acidic/basic conditions (pH 2–12) reveal decomposition above pH 10, necessitating neutral buffers for biological assays .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate partner for aryl halides. Example protocol: React with 1.2 eq aryl bromide, 5 mol% Pd(PPh₃)₄, and 2 eq K₂CO₃ in a 3:1 DMF/H₂O mixture at 80°C for 12 hours. Monitor conversion via TLC or HPLC .

Advanced Research Questions

Q. What experimental design optimizes coupling efficiency while minimizing protodeboronation?

  • Catalyst screening : Use PdCl₂(dppf) or SPhos ligands to enhance turnover .
  • Solvent system : Mixed solvents (e.g., toluene/ethanol) reduce side reactions .
  • Temperature control : Maintain 60–80°C to balance reaction rate and boronate stability . Data contradictions arise when comparing yields in polar vs. nonpolar solvents, necessitating DOE (Design of Experiments) approaches .

Q. How do steric effects from the tert-butyl carbamate group influence reactivity in cross-coupling?

The bulky tert-butyl group can slow transmetallation steps. Kinetic studies using ¹¹B NMR show delayed boron-to-palladium transfer compared to less hindered analogs. Adjust ligand steric bulk (e.g., XPhos vs. P(t-Bu)₃) to mitigate this .

Q. What advanced analytical techniques resolve structural ambiguities in boronate-containing intermediates?

  • X-ray crystallography : Confirms spatial arrangement of the dioxaborolane and carbamate groups.
  • HSQC NMR : Correlates ¹H and ¹³C signals to assign complex proton environments (e.g., methoxy-propyl vs. phenyl protons) .
  • IR spectroscopy : B-O stretching (~1350 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) validate functional groups .

Q. How does this compound perform in multi-step syntheses of bioactive molecules?

Case study: In antiplasmodial imidazopyridazine synthesis, the boronate undergoes sequential coupling and deprotection (TFA for tert-butyl carbamate cleavage) to generate target molecules. Yields drop by 15–20% after three steps due to cumulative steric hindrance .

Data Contradiction Analysis

Q. Why do reported yields for analogous boronic esters vary across studies?

Discrepancies arise from:

  • Catalyst purity : Pd(OAc)₂ vs. pre-reduced Pd(0) species .
  • Substrate solubility : Poorly soluble aryl bromides require DMSO co-solvents, increasing side reactions .
  • Workup methods : Silica gel chromatography vs. diatomaceous earth filtration alters recovery rates .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Boronate Formation

ParameterOptimal ValueReference
CatalystPd(OAc)₂ (5 mol%)
LigandTricyclohexylphosphine
Solvent1,4-Dioxane
Temperature95°C
Reaction Time4 hours

Q. Table 2. Stability Profile of Boronic Ester Moieties

ConditionStability OutcomeReference
pH < 7Stable (>48 hours)
pH > 10Rapid hydrolysis (<6 hours)
Ambient lightDecomposition (20% in 24 hrs)
Anhydrous, 0–6°CStable (>6 months)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester

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